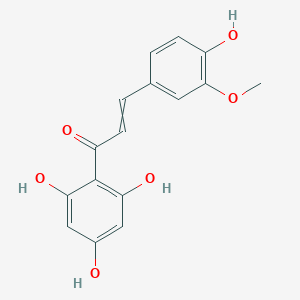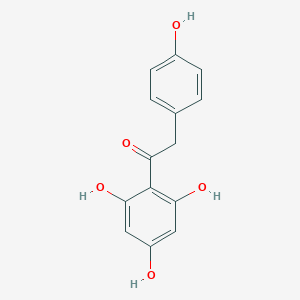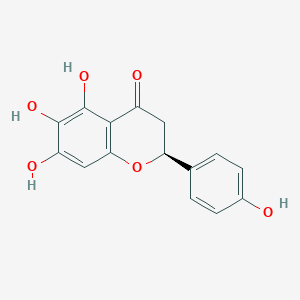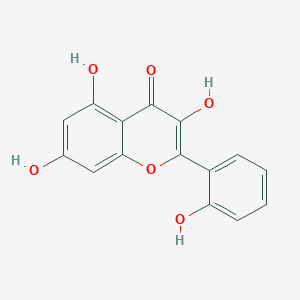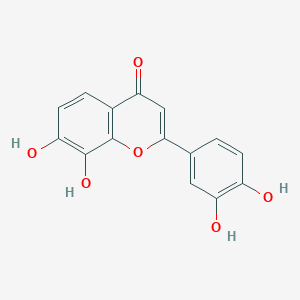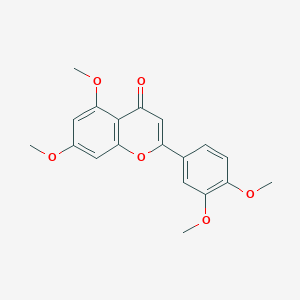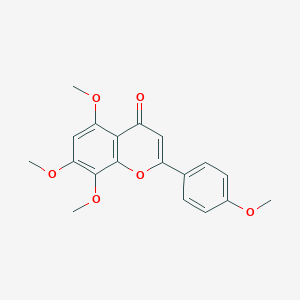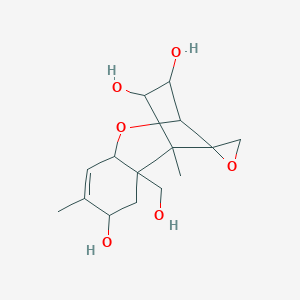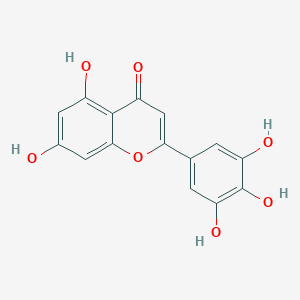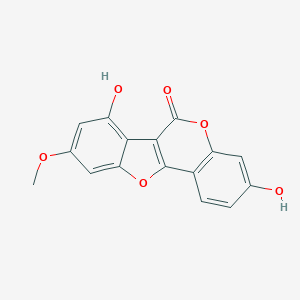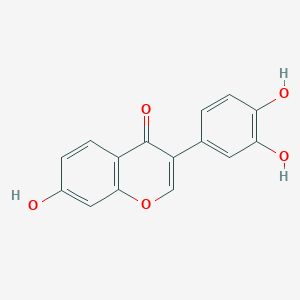
3',4',7-Trihydroxyisoflavona
Descripción general
Descripción
Es un inhibidor prototípico de la actividad tautomerasa del factor inhibidor de la migración de macrófagos (MIF) . Este compuesto ha ganado atención debido a sus posibles aplicaciones terapéuticas, particularmente en el campo de la inmunofarmacología.
Aplicaciones Científicas De Investigación
Orita-13 tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Orita-13 ejerce sus efectos inhibiendo la actividad tautomerasa del factor inhibidor de la migración de macrófagos (MIF). MIF es una citocina involucrada en varias respuestas inmunitarias, y su inhibición puede modular los procesos inflamatorios. El compuesto se une al sitio activo de MIF, previniendo su actividad enzimática y, por lo tanto, reduciendo sus efectos proinflamatorios .
Compuestos Similares:
Inhibidores de Cromeno-4-ona: Estos compuestos comparten un andamio de cromeno similar e inhiben la actividad de MIF.
Flavonoides: Compuestos como la quercetina y el kaempferol tienen similitudes estructurales y exhiben actividades biológicas similares.
Singularidad de Orita-13: Orita-13 es único debido a su inhibición específica de la actividad tautomerasa de MIF, que no se observa comúnmente en otros compuestos similares. Esta especificidad lo convierte en una herramienta valiosa para estudiar los procesos biológicos relacionados con MIF y desarrollar terapias dirigidas .
Análisis Bioquímico
Biochemical Properties
3’,4’,7-Trihydroxyisoflavone interacts with several enzymes and proteins in cells. It inhibits tyrosinase-mediated melanin formation, casein kinase II-mediated phosphorylation of 60S acidic ribosomal P proteins, and cyclin-dependent, kinase-regulated cell proliferation .
Cellular Effects
3’,4’,7-Trihydroxyisoflavone has been shown to have significant effects on various types of cells. It inhibits α-melanocyte-stimulating hormone (MSH)-induced intracellular and extracellular melanin production in B16F10 cells by directly targeting melanocortin 1 receptor (MC1R) . It also suppresses UVB-induced cyclooxygenase 2 (COX-2) expression through the inhibition of NF-κB transcription activity in mouse skin epidermal JB6 P+ cells .
Molecular Mechanism
3’,4’,7-Trihydroxyisoflavone exerts its effects at the molecular level through several mechanisms. It inhibits α-MSH-induced tyrosinase, tyrosinase-related protein-1 (TYRP-1), and tyrosinase-related protein-2 (TYRP-2) expressions through the inhibition of Microphthalmia-associated transcription factor (MITF) expression and cAMP response element-binding (CREB) phosphorylation . It also inhibits α-MSH-induced dephosphorylation of AKT and phosphorylation of p38 and cAMP-dependent protein kinase (PKA) .
Temporal Effects in Laboratory Settings
It has been shown to suppress the incidence and multiplicity of UVB-induced tumors in hairless mouse skin .
Metabolic Pathways
3’,4’,7-Trihydroxyisoflavone is involved in the metabolism of daidzein or daidzin
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Orita-13 implica el uso de andamios de cromenoLas condiciones de reacción a menudo implican el uso de química de cianoacetamida para proporcionar cromenos diversamente sustituidos .
Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos para Orita-13 no están ampliamente documentados, el enfoque general implicaría la ampliación de la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, así como la implementación de procesos de purificación eficientes para eliminar cualquier impureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: Orita-13 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo presentes en el compuesto pueden oxidarse en condiciones específicas.
Reducción: El compuesto se puede reducir para formar diferentes derivados.
Sustitución: Los grupos hidroxilo se pueden sustituir por otros grupos funcionales para modificar las propiedades del compuesto.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Generalmente se emplean agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de los grupos hidroxilo puede conducir a la formación de quinonas, mientras que la reducción puede producir varios derivados hidroxilados.
Comparación Con Compuestos Similares
Chromen-4-one Inhibitors: These compounds share a similar chromene scaffold and inhibit MIF activity.
Flavonoids: Compounds like quercetin and kaempferol have structural similarities and exhibit similar biological activities.
Uniqueness of Orita-13: Orita-13 is unique due to its specific inhibition of MIF tautomerase activity, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in studying MIF-related biological processes and developing targeted therapies .
Propiedades
IUPAC Name |
3-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-2-3-10-14(6-9)20-7-11(15(10)19)8-1-4-12(17)13(18)5-8/h1-7,16-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKGKOOLFLYZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022451 | |
| Record name | 3',4',7-Trihydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485-63-2 | |
| Record name | 3′,4′,7-Trihydroxyisoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4',7-Trihydroxyisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',4',7-Trihydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4',7-TRIHYDROXYISOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T08Y239E7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


